Tungsten pentachloride

Catalog No.
S1504481
CAS No.
13470-14-9
M.F
WCl5
Cl5W
M. Wt
361.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tungsten pentachloride

CAS Number

13470-14-9

Product Name

Tungsten pentachloride

IUPAC Name

pentachlorotungsten

Molecular Formula

WCl5
Cl5W

Molecular Weight

361.1 g/mol

InChI

InChI=1S/5ClH.W/h5*1H;/q;;;;;+5/p-5

InChI Key

WIDQNNDDTXUPAN-UHFFFAOYSA-I

SMILES

Cl[W](Cl)(Cl)(Cl)Cl

Canonical SMILES

Cl[W](Cl)(Cl)(Cl)Cl

The exact mass of the compound Tungsten pentachloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tungsten pentachloride (CAS: 13470-14-9) is a highly reactive, volatile tungsten halide existing in the +5 oxidation state. In its solid form and in non-coordinating solvents, it typically exists as the dimer W2Cl10, which features two edge-sharing octahedral tungsten centers. This structure and intermediate oxidation state distinguish it from the more common tungsten hexachloride (WCl6), making it a valuable precursor for synthesizing specific tungsten compounds, catalysts, and functional thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD). Its utility is defined by its distinct thermal properties, reactivity, and solution behavior compared to other tungsten halides.

Substituting Tungsten pentachloride with its common analog, Tungsten hexachloride (WCl6), is often unfeasible due to critical differences in oxidation state, molecular structure, and reactivity. WCl5 exists as a W(V) dimer (W2Cl10) while WCl6 is a W(VI) monomer, leading to distinct chemical pathways and thermal decomposition profiles. For instance, the higher vapor pressure of WCl5 makes it a more suitable choice for specific low-temperature ALD/CVD processes where WCl6 would require higher, potentially damaging, temperatures. Similarly, Molybdenum pentachloride (MoCl5), though isoelectronic and structurally analogous, introduces a different metal atom, which fundamentally alters the electronic properties, catalytic activity, and the characteristics of the final deposited material, making it an unsuitable replacement when a pure tungsten-based product is required.

Enhanced Volatility for Deposition Processes: Lower Sublimation and Boiling Points

Tungsten pentachloride exhibits significantly higher volatility compared to its most common tungsten-based alternative, tungsten hexachloride (WCl6). WCl5 has a melting point of 248 °C and a boiling point of 275.6 °C. In contrast, WCl6 has a higher melting point of 275 °C and a boiling point of 346.7 °C. This lower boiling point for WCl5 allows for more efficient precursor delivery at lower temperatures in CVD and ALD systems, a key processability advantage.

Evidence DimensionBoiling Point (°C)
Target Compound Data275.6 °C
Comparator Or BaselineTungsten Hexachloride (WCl6): 346.7 °C
Quantified Difference71.1 °C lower boiling point
ConditionsStandard atmospheric pressure.

A lower boiling point enables higher vapor pressure at a given temperature, facilitating precursor transport and potentially allowing for lower deposition temperatures, which is critical for thermally sensitive substrates.

Enabling Fluorine-Free Atomic Layer Deposition (ALD) of Tungsten Films

Tungsten pentachloride is a key precursor for developing fluorine-free tungsten (FFW) deposition processes, avoiding the substrate etching and fluorine contamination associated with the industry-standard tungsten hexafluoride (WF6). High-quality polycrystalline tungsten films with low resistivity (~395 µΩ-cm) and chlorine content well below 1 atomic % have been successfully deposited between 200 and 300 °C using WCl5 and a hydrogen plasma co-reactant. This provides a direct, viable alternative to WF6-based processes for advanced semiconductor manufacturing.

Evidence DimensionKey Process Contaminant
Target Compound DataChlorine (<1 atomic % in film)
Comparator Or BaselineTungsten Hexafluoride (WF6): Introduces corrosive fluorine, causing film contamination and substrate etching.
Quantified DifferenceEliminates fluorine-related process issues.
ConditionsAtomic Layer Deposition (ALD) with H2 plasma co-reactant at 200-300 °C.

For high-performance microelectronics, avoiding fluorine contamination is critical for device reliability and performance, making WCl5 a procurement priority for next-generation interconnects and diffusion barriers.

Distinct Dimeric Structure Influencing Reactivity and Solubility

Unlike the monomeric octahedral structure of WCl6 in all phases, WCl5 exists as a bioctahedral dimer, W2Cl10, in the solid state. This dimeric structure, with bridging chlorides, offers different steric and electronic properties compared to WCl6. This structural difference influences its solubility and reactivity with Lewis bases and in organic synthesis. For example, WCl5 is described as being only slightly soluble in nonpolar solvents, whereas WCl6 is readily soluble in solvents like carbon tetrachloride and carbon disulfide. This differential solubility and reactivity profile makes WCl5 a specific choice for syntheses where the W(V) oxidation state and dimeric core are required.

Evidence DimensionMolecular Structure (Solid State)
Target Compound DataDimeric (W2Cl10), edge-sharing bioctahedral
Comparator Or BaselineTungsten Hexachloride (WCl6): Monomeric, octahedral (O_h symmetry)
Quantified DifferenceFundamentally different molecular and electronic structure.
ConditionsSolid state and in non-coordinating solvents.

The choice between WCl5 and WCl6 can be dictated by the required reaction pathway; the dimeric nature of WCl5 provides a distinct chemical platform for accessing specific tungsten complexes and catalytic intermediates not accessible from monomeric WCl6.

Precursor for Fluorine-Free Tungsten Interconnects in Semiconductor Fabrication

Based on its demonstrated ability to deposit high-purity tungsten films via ALD without the corrosive effects of fluorine, WCl5 is the indicated choice for fabricating next-generation tungsten contact plugs and interconnects where device integrity and low contamination are paramount.

Low-Temperature CVD/ALD of Tungsten-Based Thin Films on Sensitive Substrates

The higher volatility and lower boiling point of WCl5 compared to WCl6 make it the preferred precursor for depositing tungsten-containing films (e.g., W, WNx, WS2) onto substrates that cannot withstand the higher process temperatures required for WCl6.

Starting Material for Specific W(V) Organometallic Complexes and Catalysts

The unique W(V) oxidation state and dimeric W2Cl10 structure make tungsten pentachloride a specific and non-interchangeable starting material for the synthesis of targeted organometallic compounds and catalysts where the W(VI) state of WCl6 would be inappropriate or lead to undesired side reactions.

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (36.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13470-14-9

Wikipedia

Tungsten(V) chloride

Dates

Last modified: 08-15-2023

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